3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLPHASWYNLQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CN(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407417 | |

| Record name | SBB023540 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64895-98-3 | |

| Record name | SBB023540 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one (CAS Number: 64895-98-3), a heterocyclic compound belonging to the 2-thiohydantoin class. While specific research on this particular molecule is limited, this guide extrapolates from the extensive knowledge of the 2-thioxoimidazolidin-4-one core to present its fundamental properties, a plausible and detailed synthetic route, and its potential applications in drug discovery and development. The 2-thiohydantoin scaffold is a well-established pharmacophore, exhibiting a wide range of biological activities, including notable anticancer and anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.

Introduction and Core Properties

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is a small molecule characterized by a five-membered imidazolidine ring with a thiocarbonyl group at the 2-position and a carbonyl group at the 4-position. The nitrogen atoms at positions 1 and 3 are substituted with methyl and ethyl groups, respectively.

Table 1: Core Properties of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

| Property | Value | Source |

| CAS Number | 64895-98-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₆H₁₀N₂OS | Sigma-Aldrich[1] |

| Molecular Weight | 158.22 g/mol | Sigma-Aldrich[1] |

| Synonyms | 3-Ethyl-1-methyl-2-thiohydantoin | - |

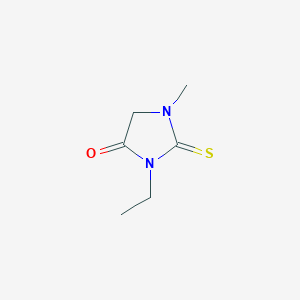

| Chemical Structure |  | - |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, starting with the formation of the N-ethyl-N'-methylthiourea precursor, followed by cyclization with ethyl chloroacetate.

Caption: Proposed two-step synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.

Detailed Experimental Protocols

Step 1: Synthesis of N-Ethyl-N'-methylthiourea

This procedure is adapted from general methods for the synthesis of unsymmetrical thioureas from isothiocyanates and amines.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl isothiocyanate (1.0 eq) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-ethyl-N'-methylthiourea.

Step 2: Synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

This cyclization step is based on established protocols for the synthesis of 2-thiohydantoins.

-

To a solution of N-ethyl-N'-methylthiourea (1.0 eq) in a suitable solvent like absolute ethanol, add anhydrous sodium acetate (2.0-3.0 eq) as a base.

-

To this stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Characterization

Although experimental data for the title compound is not available, the expected spectral characteristics can be inferred from data on closely related 1,3-disubstituted 2-thiohydantoins.

-

¹H NMR: The spectrum is expected to show a triplet for the ethyl group's methyl protons and a quartet for the methylene protons. A singlet corresponding to the methyl group on the nitrogen and a singlet for the methylene protons of the imidazolidinone ring should also be present.

-

¹³C NMR: The spectrum should exhibit characteristic peaks for the thiocarbonyl (C=S) and carbonyl (C=O) carbons, typically in the range of 180-200 ppm and 170-180 ppm, respectively. Signals for the ethyl and methyl carbons, as well as the methylene carbon of the ring, will be in the aliphatic region.

-

IR Spectroscopy: Key vibrational bands are expected for the C=O stretch (around 1740-1700 cm⁻¹) and the C=S stretch (around 1200-1050 cm⁻¹). N-H stretching bands will be absent due to the disubstitution of the nitrogen atoms.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₆H₁₀N₂OS should be observed.

Potential Applications in Drug Discovery

The 2-thioxoimidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This suggests that 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one could be a valuable starting point for the development of novel therapeutics.

Anticancer Activity

Numerous derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant anticancer activity against various cancer cell lines.[2][3][4] The proposed mechanisms of action are diverse and include:

-

Induction of Apoptosis: Many 2-thiohydantoin derivatives have been shown to induce programmed cell death in cancer cells.[2]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[2]

-

Enzyme Inhibition: Certain derivatives have been found to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.

Caption: Potential anticancer mechanisms of 2-thioxoimidazolidin-4-one derivatives.

Anti-inflammatory Activity

Derivatives of the 2-thiohydantoin core have also been investigated for their anti-inflammatory properties. The primary mechanism is believed to be the inhibition of pro-inflammatory enzymes and signaling pathways. A key target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated during inflammation. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, while not extensively studied individually, belongs to a class of compounds with immense potential in medicinal chemistry. This guide has provided a plausible and detailed synthetic route, along with an overview of the expected chemical properties and promising biological activities based on its core structure. It is our hope that this document will serve as a valuable resource for researchers, stimulating further investigation into the synthesis, characterization, and therapeutic applications of this and related 2-thiohydantoin derivatives. The versatility of the 2-thiohydantoin scaffold suggests that 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one could be a key building block for the development of novel drugs targeting a range of diseases, most notably cancer and inflammatory disorders.

References

-

Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2022). Molecules, 27(15), 4992. [Link]

-

Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). Chemistry Central Journal, 12(1), 51. [Link]

-

Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016). International Journal of Pharmacology, 12(3), 290-303. [Link]

-

Synthesis of N-methyl-N'-ethyl-N'-(3-pyridylmethyl)thiourea. PrepChem. [Link]

Sources

- 1. ijsr.net [ijsr.net]

- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches [mdpi.com]

- 3. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

An In-depth Technical Guide to 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a member of the pharmacologically significant 2-thiohydantoin class of heterocyclic compounds. While this specific molecule is primarily available for early discovery research, this document synthesizes available data with established principles of thiohydantoin chemistry to offer insights into its structure, synthesis, reactivity, and potential applications. By contextualizing its properties within the broader family of 2-thiohydantoins, this guide serves as a valuable resource for researchers exploring its utility in medicinal chemistry and drug development.

Introduction: The Significance of the 2-Thiohydantoin Scaffold

The 2-thiohydantoin scaffold, a sulfur analog of hydantoin, is a privileged structure in medicinal chemistry.[1][2] These five-membered heterocyclic rings, with a thiocarbonyl group at the C2 position, are featured in a wide array of biologically active molecules.[1][3] The versatility of the thiohydantoin core allows for substitutions at various positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1] This has led to the development of compounds with diverse therapeutic applications, including antiviral, antimicrobial, anticonvulsant, and anticancer agents.[3] 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one (also known as 1-methyl-3-ethyl-2-thiohydantoin) represents a specific iteration of this scaffold, with alkyl substitutions at both nitrogen atoms, which influences its polarity, solubility, and metabolic stability.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is critical for predicting its behavior in both chemical and biological systems.

Structural Elucidation

The structure of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one features a five-membered imidazolidine ring with a thiocarbonyl group at position 2 and a carbonyl group at position 4. The nitrogen at position 1 is substituted with a methyl group, and the nitrogen at position 3 is substituted with an ethyl group.

Molecular Diagram

Caption: Structure of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, some key properties have been reported or can be reliably predicted.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂OS | [4] |

| Molecular Weight | 158.22 g/mol | [4] |

| CAS Number | 64895-98-3 | [4] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 67 °C | |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. | General knowledge |

Synthesis and Reactivity

The synthesis of N1, N3-disubstituted 2-thiohydantoins can be achieved through several established synthetic routes. The reactivity of the thiohydantoin ring is characterized by the distinct functionalities present.

General Synthetic Approach

A common and effective method for synthesizing N-substituted 2-thiohydantoins involves the reaction of an α-amino acid or its ester with an isothiocyanate.[5] For a disubstituted product like 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a plausible synthetic pathway would involve N-methylglycine (sarcosine) as a starting material.

Synthetic Workflow Diagram

Caption: Plausible synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for 2-thiohydantoin synthesis.[5] Optimization of reaction times, temperatures, and purification methods would be necessary for this specific target molecule.

-

Thioureido Acid Formation:

-

Dissolve N-methylglycine (1.0 eq) in a suitable aqueous alkaline solution (e.g., NaOH).

-

Add ethyl isothiocyanate (1.1 eq) dropwise to the solution at room temperature with vigorous stirring.

-

Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-ethyl,N'-methyl-thioureidoacetic acid intermediate.

-

Filter, wash with cold water, and dry the intermediate product.

-

-

Cyclization:

-

Suspend the dried thioureido acid in a strong acid, such as concentrated hydrochloric acid.

-

Heat the mixture under reflux for 2-4 hours. The cyclization and dehydration lead to the formation of the thiohydantoin ring.

-

Cool the reaction mixture and neutralize it to precipitate the crude product.

-

The crude 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

-

Chemical Reactivity

The reactivity of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is governed by several key features:

-

C5 Methylene Group: The methylene protons at the C5 position are acidic and can be deprotonated by a base. This allows for condensation reactions, particularly with aldehydes, to form 5-arylidene derivatives.[1]

-

Thiocarbonyl Group (C=S): The sulfur atom is nucleophilic and can undergo reactions such as alkylation (e.g., with methyl iodide) to form an S-alkylated product.[1] It can also participate in cycloaddition reactions.[6]

-

Carbonyl Group (C=O): The carbonyl group is susceptible to nucleophilic attack, although it is generally less reactive than the thiocarbonyl group.

-

Ring Stability: The thiohydantoin ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Spectroscopic and Analytical Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one are as follows:

¹H NMR (Proton NMR):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N1-CH₃ | ~3.0 - 3.2 | Singlet | 3H | Methyl group on a nitrogen atom. |

| N3-CH₂-CH₃ | ~3.6 - 3.8 | Quartet | 2H | Methylene group adjacent to nitrogen and a methyl group. |

| N3-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | 3H | Terminal methyl group of the ethyl substituent. |

| C5-H₂ | ~3.9 - 4.1 | Singlet | 2H | Methylene group within the heterocyclic ring. |

¹³C NMR (Carbon NMR):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C=S) | ~180 - 185 | Thiocarbonyl carbons are significantly deshielded and appear at a high chemical shift.[7] |

| C4 (C=O) | ~170 - 175 | Carbonyl carbon in an amide-like environment. |

| **C5 (CH₂) ** | ~50 - 55 | Methylene carbon within the heterocyclic ring. |

| N1-CH₃ | ~30 - 35 | Methyl carbon attached to a nitrogen atom. |

| N3-CH₂-CH₃ | ~40 - 45 | Methylene carbon of the ethyl group attached to nitrogen. |

| N3-CH₂-CH₃ | ~12 - 15 | Terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| C=O stretch (Amide) | ~1720 - 1750 | A strong absorption characteristic of the C4 carbonyl group.[7] |

| C=S stretch | ~1100 - 1300 | A key identifier for the thiocarbonyl group in the thiohydantoin ring.[7] |

| C-H stretch (Aliphatic) | ~2850 - 3000 | Stretching vibrations of the methyl and ethyl groups. |

Potential Applications in Drug Discovery and Research

While specific biological activities for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one have not been reported, the broader class of 2-thiohydantoins exhibits a vast range of pharmacological effects. This suggests that the title compound could serve as a valuable building block or lead compound in several areas of drug development:

-

Anticancer Research: Many thiohydantoin derivatives have shown promise as antineoplastic agents, including the FDA-approved drug Enzalutamide for prostate cancer.[3]

-

Antimicrobial Agents: The thiohydantoin scaffold is present in compounds with antibacterial and antifungal properties.

-

Neurological Disorders: Hydantoin and thiohydantoin derivatives have been investigated for their anticonvulsant and neuroprotective effects.[2]

-

Anti-inflammatory Activity: Certain 1,3-disubstituted-2-thiohydantoin analogs have demonstrated potent anti-inflammatory properties.[3]

The N1-methyl and N3-ethyl substitutions on this particular thiohydantoin can influence its lipophilicity and ability to cross biological membranes, potentially impacting its pharmacokinetic profile and suitability for targeting the central nervous system.

Conclusion and Future Directions

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is a structurally interesting member of the 2-thiohydantoin family. Although detailed experimental characterization is limited, its properties can be reliably inferred from the extensive knowledge base of related compounds. Its straightforward, plausible synthesis makes it an accessible target for chemical synthesis and biological screening. Future research should focus on the definitive synthesis and spectroscopic characterization of this compound, followed by a systematic evaluation of its biological activities across various assay platforms. Such studies will clarify its potential as a lead structure for the development of novel therapeutics.

References

-

A Simple Synthesis of 2-Thiohydantoins† - PMC - PubMed Central - NIH. Available at: [Link]

-

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one_化工百科 - ChemBK. Available at: [Link]

-

Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC - NIH. Available at: [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Available at: [Link]

-

Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Available at: [Link]

-

Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities - ResearchGate. Available at: [Link]

-

Thiohydantoins: synthetic strategies and chemical reactions: Journal of Sulfur Chemistry. Available at: [Link]

-

(PDF) Synthesis,Reactions and Applications of 2-Thiohydantoin - ResearchGate. Available at: [Link]

-

Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PubMed Central. Available at: [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. Available at: [Link]

-

A Simple Synthesis of 2-Thiohydantoins - MDPI. Available at: [Link]

-

Synthesis and investigation of mass spectra of 3-substituted-2-thioxo- imidazolidin-4-one derivatives. Available at: [Link]

-

Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Available at: [Link]

-

STUDY OF THE OPTICAL PROPERTIES OF 2-THIOHYDANTOIN DERIVATIVES - Romanian Reports in Physics. Available at: [Link]

-

(PDF) Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides - ResearchGate. Available at: [Link]

-

Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. Available at: [Link]

-

2 - Supporting Information. Available at: [Link]

-

Derivatives of 2-thiohydantoin as spectrophotometric analytical reagents - PubMed. Available at: [Link]

-

Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II). Available at: [Link]

-

Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives - Chemical Review and Letters. Available at: [Link]

-

4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- | C11H12N2OS | CID 169847 - PubChem. Available at: [Link]

-

Synthesis and investigation of mass spectra of 3-substituted-2- thioxoimidazolidin-4-one derivatives - ResearchGate. Available at: [Link]

-

Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC - NIH. Available at: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chembk.com [chembk.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the 2-thiohydantoin class. These structures are of significant interest in medicinal chemistry and for their application in peptide sequencing. The primary synthesis route detailed herein involves the condensation reaction between N-methylglycine (sarcosine) and ethyl isothiocyanate. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol for laboratory synthesis, and summarizes the key reaction parameters. The guide is intended for researchers and professionals in organic chemistry and drug development, offering both theoretical insights and practical, actionable methodology.

Introduction and Significance of 2-Thiohydantoins

2-Thiohydantoins are sulfur analogs of hydantoins and represent a critically important class of heterocyclic compounds. Their structural motif is a cornerstone in various fields of chemical and biological science. Most notably, 2-thiohydantoins are the resulting products in the Edman degradation process, a classical method for sequencing amino acids in a peptide from the N-terminus.[1] In this method, an N-terminal amino acid reacts with an isothiocyanate (typically phenyl isothiocyanate) and is subsequently cleaved off as a thiohydantoin derivative, which can then be identified.

Beyond this foundational role in proteomics, the 2-thiohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antimicrobial, anticarcinogenic, and anti-inflammatory properties.[2] The synthesis of specifically substituted derivatives, such as 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, is therefore of great interest for developing novel therapeutic agents and chemical probes.

Synthetic Strategy: Retrosynthetic Analysis

The most direct and widely adopted method for the synthesis of 2-thiohydantoins is the reaction between an α-amino acid and an isothiocyanate derivative.[2][3] A retrosynthetic analysis of the target molecule, 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, logically disconnects the heterocyclic ring into two key synthons.

-

The C2 (thiocarbonyl), N3, and the N3-ethyl group originate from ethyl isothiocyanate .

-

The N1, C5, C4 (carbonyl), and the N1-methyl group originate from the α-amino acid N-methylglycine (sarcosine).

This leads to a straightforward and convergent synthesis plan: a two-step, one-pot reaction involving the formation of a thiourea intermediate followed by an intramolecular cyclization.

Reaction Mechanism

The formation of the 2-thiohydantoin ring from an α-amino acid and an isothiocyanate proceeds through a well-established two-step mechanism.[1][4]

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the secondary amine of N-methylglycine on the highly electrophilic central carbon atom of ethyl isothiocyanate. This addition reaction forms a linear N-ethyl-N'-(carboxymethyl)-N'-methylthiourea intermediate. This step is typically fast and occurs readily upon mixing the reagents.

-

Intramolecular Cyclization and Dehydration: The second and rate-determining step is the acid-catalyzed intramolecular cyclization.[5] The lone pair of electrons on the nitrogen atom of the thiourea intermediate (the one originating from the N-methylglycine) performs a nucleophilic attack on the carboxylic acid's carbonyl carbon. This process is often facilitated by heating under acidic conditions, which protonates the carboxyl group, rendering it more electrophilic. The subsequent tetrahedral intermediate then collapses, eliminating a molecule of water to yield the stable, five-membered 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one ring.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow from starting materials to the final product.

Caption: Reaction scheme for the synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 2-thiohydantoin derivatives.[1][6]

5.1. Materials and Reagents

-

N-methylglycine (Sarcosine)

-

Ethyl isothiocyanate

-

Pyridine

-

Acetic Anhydride

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

5.2. Step-by-Step Procedure

-

Formation of the Thiourea Intermediate:

-

To a 250 mL round-bottom flask, add N-methylglycine (1.0 eq) and a 1:1 mixture of pyridine and water (e.g., 50 mL for 0.1 mol scale).

-

Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Cool the solution in an ice bath to approximately 0-5 °C.

-

Add ethyl isothiocyanate (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

-

Cyclization to 2-Thiohydantoin:

-

To the reaction mixture containing the thiourea intermediate, slowly add acetic anhydride (2.5 eq) while cooling in an ice bath.

-

After addition, heat the mixture to reflux (approximately 100-110 °C) for 2 hours. The cyclization is driven by heat and acidic conditions formed in situ.

-

Alternatively, after the initial reaction, the solvent can be evaporated, and the residue can be refluxed in aqueous HCl (e.g., 6N HCl) for 2-3 hours to effect cyclization.[6]

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-water.

-

Extract the aqueous mixture three times with ethyl acetate (3 x 75 mL).

-

Combine the organic layers in a separatory funnel and wash sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL) to remove acidic impurities, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

5.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Ethyl isothiocyanate is a lachrymator and is toxic; handle with appropriate personal protective equipment (gloves, safety glasses).

-

Pyridine has a strong, unpleasant odor and is flammable.

-

Acetic anhydride and concentrated HCl are corrosive.

Quantitative Data Summary

The following table provides an example of reagent quantities for a representative synthesis.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Mass/Volume |

| N-methylglycine | 89.09 | 0.10 | 1.0 | 8.91 g |

| Ethyl Isothiocyanate | 87.14 | 0.105 | 1.05 | 9.15 g (8.9 mL) |

| Pyridine | 79.10 | - | Solvent | ~25 mL |

| Acetic Anhydride | 102.09 | 0.25 | 2.5 | 25.5 g (23.6 mL) |

Conclusion

The synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is efficiently achieved through the established reaction of N-methylglycine with ethyl isothiocyanate. This method is robust, high-yielding, and relies on readily available starting materials. The two-step mechanism of nucleophilic addition followed by acid-catalyzed cyclization provides a reliable pathway to this and other substituted 2-thiohydantoin derivatives, underscoring the versatility of this reaction for applications in medicinal chemistry and beyond.

References

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Soares de Oliveira, C., & de Athayde-Filho, P. F. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. [Link]

- Wang, X., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Letters in Organic Chemistry, 3(4), 288-290. Available through PubMed Central.

-

Stanić, P., et al. (2018). Formation of amino acid derived 2-thiohydantoins - An experimental and theoretical study. Proceedings. [Link]

-

Živković, M., et al. (2019). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 4(9), 1645-1653. [Link]

-

Velíšek, J., & Cejpek, K. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3504-3509. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

This technical guide provides an in-depth exploration of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a member of the promising class of 2-thioxoimidazolidin-4-one heterocyclic compounds. For researchers, scientists, and professionals in drug development, this document elucidates the critical aspects of its chemical identity, synthesis, and burgeoning applications in medicinal chemistry. We will delve into the nuanced causality behind experimental choices and ground our discussion in authoritative, verifiable sources.

Part 1: Core Chemical Identity and Structure

IUPAC Nomenclature and Structural Elucidation

The compound in focus, commonly referred to as 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, is more precisely named under current IUPAC conventions as 3-Ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one . This nomenclature preference arises from the depiction of the carbon-sulfur double bond as "=S" (sulfanylidene) rather than the older "thioxo" terminology. This is consistent with IUPAC naming for analogous structures found in comprehensive databases like PubChem, for instance, 3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one[1][2].

The core of this molecule is an imidazolidinone ring, a five-membered heterocycle containing two nitrogen atoms. The structure is characterized by a carbonyl group at the 4-position, a thione group at the 2-position, a methyl group substituting the nitrogen at the 1-position, and an ethyl group at the 3-position nitrogen.

| Identifier | Value | Source |

| IUPAC Name | 3-Ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | Inferred from related compounds[1][2] |

| Molecular Formula | C6H10N2OS | |

| Molecular Weight | 158.22 g/mol | |

| Canonical SMILES | CCN1C(=O)CN(C)C1=S | N/A |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 1,3-disubstituted 2-thioxoimidazolidin-4-ones is a well-established area of organic chemistry, offering robust and versatile routes to this important scaffold. The most prevalent and efficient method involves the cyclization of a corresponding thiosemicarbazone with an α-halo ester, such as ethyl chloroacetate, in the presence of a weak base like sodium acetate.[3][4][5][6]

The rationale for this approach lies in the sequential nucleophilic attack mechanism. The terminal nitrogen of the thiosemicarbazone, rendered sufficiently nucleophilic by the basic medium, initiates an attack on the electrophilic carbon of the ethyl chloroacetate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the ester carbonyl, leading to the formation of the five-membered ring and the elimination of ethanol and sodium chloride. The choice of a weak base like sodium acetate is crucial to deprotonate the thiosemicarbazone without promoting unwanted side reactions like the hydrolysis of the ester.

General Synthetic Workflow

Caption: General synthesis workflow for 3-substituted-2-thioxoimidazolidin-4-ones.

Detailed Experimental Protocol (Representative)

-

Thiosemicarbazone Formation: To a solution of an appropriate aldehyde or ketone (0.01 mol) in ethanol, add thiosemicarbazide (0.01 mol). A catalytic amount of a strong acid like HCl can be added to facilitate the reaction. Stir the mixture at room temperature. The resulting thiosemicarbazone precipitate is then filtered, washed, and dried.

-

Cyclization: A mixture of the synthesized thiosemicarbazone (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous sodium acetate (0.02 mol) in absolute ethanol (30 mL) is refluxed for 6-8 hours.[4]

-

Workup and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting precipitate, the crude 2-thioxoimidazolidin-4-one derivative, is filtered, washed thoroughly with water to remove inorganic salts, and then dried. Recrystallization from a suitable solvent like ethanol is performed to obtain the purified product.

Spectroscopic Characterization

The structural confirmation of 2-thioxoimidazolidin-4-one derivatives relies on standard spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong absorption for the C=O (amide) stretch, typically around 1720-1740 cm⁻¹. The C=S stretching vibration is usually observed in the region of 1200-1250 cm⁻¹. N-H stretching bands (if present in monosubstituted derivatives) appear in the 3200-3400 cm⁻¹ region.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The methylene protons (CH₂) of the imidazolidinone ring typically appear as a singlet around 3.9-4.2 ppm.[7] The signals for the substituents on the nitrogen atoms will be observed in their expected regions (e.g., ethyl group signals: a quartet around 3.5-4.0 ppm and a triplet around 1.2-1.4 ppm; methyl group: a singlet around 2.9-3.2 ppm).

-

¹³C NMR: The carbonyl carbon (C=O) resonates downfield, typically in the range of 165-175 ppm. The thione carbon (C=S) is even further downfield, often exceeding 180 ppm. The methylene carbon of the ring appears around 35-45 ppm.

-

Part 3: Therapeutic Potential in Drug Development

The 2-thioxoimidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. This has led to extensive research into its derivatives for various therapeutic applications.[8][9][10]

Anticancer Activity

A significant body of research highlights the potent anticancer properties of 2-thioxoimidazolidin-4-one derivatives.[8][11][12] These compounds have shown efficacy against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[8][13]

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 4 | HepG2 | 0.017 | [11][14] |

| Derivative 2 | HepG2 | 0.18 | [11][14] |

| Derivative 14 | HePG-2 | 2.33 µg/mL | [8] |

| Derivative 5 | MCF-7 | 3.98 µg/mL | [8] |

| 5-FU (Reference) | HepG2 | 5.18 | [11][14] |

Mechanism of Action: The anticancer effects are often multifactorial. One of the key mechanisms identified is the induction of apoptosis.[11][12][14] Studies have shown that these derivatives can upregulate pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9), while downregulating the anti-apoptotic Bcl-2 gene.[11][14] Furthermore, some derivatives have been found to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[11][12] This inhibition can lead to cell cycle arrest, typically at the G2/M phase, preventing cancer cell division.[11][14]

Caption: Anticancer mechanism of 2-thioxoimidazolidin-4-one derivatives.

Antimicrobial Activity

Derivatives of 2-thioxoimidazolidin-4-one have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][15][16][17][18] The broad-spectrum activity makes this scaffold an attractive starting point for the development of new anti-infective drugs, which is crucial in the era of growing antimicrobial resistance.

Studies have shown that the nature of the substituents on the imidazolidinone ring plays a critical role in determining the antimicrobial potency and spectrum. For example, some derivatives show better activity against Gram-negative bacteria than Gram-positive bacteria.[15] The presence of certain functional groups, such as halogens or hydroxyl groups on aromatic substituents, can enhance the antimicrobial effects.[15][16]

The mechanism of antimicrobial action is still under investigation but is thought to involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. For instance, some studies have demonstrated that these compounds can inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[7]

Part 4: Conclusion and Future Directions

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, as a representative of the 1,3-disubstituted 2-thioxoimidazolidin-4-one class, stands at the intersection of synthetic accessibility and profound biological activity. The robustness of its synthesis allows for extensive derivatization, enabling fine-tuning of its pharmacological properties. The demonstrated anticancer and antimicrobial activities, underpinned by well-defined mechanisms of action, position this scaffold as a highly valuable platform for future drug discovery and development endeavors.

Future research should focus on expanding the library of derivatives to further probe structure-activity relationships, optimizing the pharmacokinetic and toxicological profiles of lead compounds, and exploring their potential in combination therapies to combat drug resistance. The continued investigation of this versatile heterocyclic core promises to yield novel therapeutic agents for some of the most pressing medical challenges.

References

-

El-Sayed, W. M., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules. [Link]

-

Patel, R., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal. [Link]

-

Kumar, R. S., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Records of Natural Products. [Link]

-

Kumar, R. S., et al. (2025). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ResearchGate. [Link]

-

Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology. [Link]

-

El-Sayed, W. M., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. ProQuest. [Link]

-

A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science. [Link]

-

Nasser, A. J. A., et al. (2009). Synthesis of Some 2‐Thioxo‐imidazolidin‐4‐one Derivatives and its Antimicrobial Activity. Journal of Chemistry. [Link]

-

Al-Shuhaib, M. B. S., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Molecules. [Link]

-

Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. ResearchGate. [Link]

-

El-Sayed, W. M., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed Central. [Link]

-

PubChem. 3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one. PubChem. [Link]

-

Eliwi, A. G., et al. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science. [Link]

-

Abd El-Fattah, M. E. (2005). Synthesis and investigation of mass spectra of 3-substituted-2-thioxo- imidazolidin-4-one derivatives. Indian Journal of Chemistry - Section B. [Link]

-

Said, M. M. A. (2008). Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Oriental Journal of Chemistry. [Link]

-

Supporting Information. [No Source Name Available]. [Link]

-

5-{[4-(diethylamino)phenyl]methylidene}-3-ethyl-2-sulfanylideneimidazolidin-4-one. MolPort. [Link]

-

Al-Obaidi, A., et al. (2025). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. [Link]

-

4-Oxazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo. SIELC Technologies. [Link]

-

Abd El-Fattah, M. E. (2005). Synthesis and investigation of mass spectra of 3-substituted-2- thioxoimidazolidin-4-one derivatives. ResearchGate. [Link]

-

4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo. SIELC Technologies. [Link]

-

4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. US EPA. [Link]

-

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. [Link]

-

3-ALLYL-1-METHYL-2-THIOXOIMIDAZOLIDIN-4-ONE. GSRS. [Link]

-

Alheety, M. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. [Link]

-

4-Thiazolidinone, 3-ethyl-2-thioxo-. NIST WebBook. [Link]

-

4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. US EPA. [Link]

-

Compound 5-[(3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one. MolPort. [Link]

-

Compound methyl [3-(4-ethylphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate. MolPort. [Link]

Sources

- 1. 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- | C11H12N2OS | CID 169847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - ProQuest [proquest.com]

- 13. scialert.net [scialert.net]

- 14. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpcbs.com [ijpcbs.com]

- 16. acgpubs.org [acgpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. sci-hub.box [sci-hub.box]

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Introduction

The 2-thioxoimidazolidin-4-one, commonly known as the 2-thiohydantoin scaffold, represents a cornerstone in heterocyclic chemistry and drug discovery. This five-membered ring system is a structural motif found in a vast array of compounds exhibiting significant biological activities. Derivatives of this core have been extensively investigated and have demonstrated a broad pharmacological spectrum, including anticancer, anticonvulsant, antiviral, antibacterial, and antifungal properties.[1][2] The versatility of the 2-thiohydantoin ring allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical properties and biological targets.[2]

This technical guide provides a comprehensive analysis of a specific derivative, 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one . We will dissect its molecular architecture, outline a robust synthetic strategy with mechanistic insights, detail the analytical methods for its structural confirmation, and discuss its potential applications for professionals in chemical research and drug development.

Part 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one dictates its chemical behavior and potential for biological interactions. Its structure is defined by an imidazolidine ring with a thiocarbonyl (thione) group at position 2 and a carbonyl (ketone) group at position 4. The nitrogen atoms at positions 1 and 3 are substituted with a methyl and an ethyl group, respectively.

Key Identifiers:

-

IUPAC Name: 3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one

-

Molecular Formula: C₆H₁₀N₂OS

-

Molecular Weight: 158.22 g/mol

Caption: 2D Molecular Structure of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.

Physicochemical Data Summary

The table below summarizes key computed physicochemical properties, which are crucial for predicting the molecule's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Weight | 158.22 g/mol | |

| Molecular Formula | C₆H₁₀N₂OS | |

| logP (Octanol/Water) | 0.867 (Calculated) | [3] |

| Water Solubility | -1.39 log(mol/L) (Calculated) | [3] |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 2 (O and S) | Computed |

| Rotatable Bonds | 1 | Computed |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 2-thioxoimidazolidin-4-one derivatives is well-established in the literature. A robust and common approach involves the cyclization of a thiosemicarbazide derivative with an α-halo ester, such as ethyl chloroacetate.[4][5] This methodology provides a reliable pathway to the target molecule.

Proposed Synthetic Pathway

The synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one can be efficiently achieved via a two-step process starting from commercially available precursors.

Caption: Proposed two-step synthetic workflow for the target compound.

Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for the synthesis of analogous 2-thioxoimidazolidin-4-one derivatives.[6]

Step 1: Synthesis of N-Ethyl-N'-methylthiourea

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) under cooling in an ice bath.

-

Add methyl isothiocyanate (1.0 eq) dropwise to the cooled solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, purify by recrystallization.

Step 2: Synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

-

To a solution of N-Ethyl-N'-methylthiourea (1.0 eq) in absolute ethanol, add anhydrous sodium acetate (3.0 eq).[6]

-

Add ethyl chloroacetate (1.1 eq) to the suspension.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

Causality: The sodium acetate acts as a base to deprotonate the more acidic nitrogen of the thiourea, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl chloroacetate, followed by an intramolecular cyclization and elimination of ethanol to form the stable five-membered ring.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.

Self-Validating System: The purity and identity of the final product from this protocol must be rigorously confirmed by the analytical techniques described in the following section. A successful synthesis is validated only when the spectroscopic data perfectly matches the expected structure.

Part 3: Spectroscopic Characterization and Structural Elucidation

Structural confirmation of the synthesized molecule is paramount and is achieved by combining data from multiple spectroscopic techniques. The convergence of these data points provides an unambiguous validation of the molecular structure.

Predicted Spectroscopic Data

The following table outlines the expected signals for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one based on the known spectral properties of similar thiohydantoin derivatives.[7][8]

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~ 4.0 ppm (s, 2H, -CH₂- ring) δ ~ 3.8 ppm (q, 2H, -CH₂- ethyl) δ ~ 3.1 ppm (s, 3H, -CH₃ methyl) δ ~ 1.3 ppm (t, 3H, -CH₃ ethyl) | The chemical shifts are influenced by adjacent heteroatoms and functional groups. The ethyl group will show a characteristic quartet-triplet pattern. The methyl and ring methylene protons will appear as singlets. |

| ¹³C NMR | δ ~ 180 ppm (C=S) δ ~ 170 ppm (C=O) δ ~ 50 ppm (-CH₂- ring) δ ~ 40 ppm (-CH₂- ethyl) δ ~ 25 ppm (-CH₃ methyl) δ ~ 12 ppm (-CH₃ ethyl) | The thiocarbonyl carbon (C=S) is highly deshielded and appears furthest downfield, followed by the carbonyl carbon (C=O). Aliphatic carbons appear in the upfield region. |

| FTIR (cm⁻¹) | ~2900-3000 (C-H aliphatic stretch) ~1740 (C=O amide stretch) ~1500 (C-N stretch) ~1200 (C=S stretch) | Each functional group has a characteristic vibrational frequency. The strong carbonyl absorption is a key diagnostic peak. |

| Mass Spec (EI) | m/z = 158 [M]⁺ Characteristic fragmentation patterns | The molecular ion peak will correspond to the molecular weight of the compound. Fragmentation would likely involve the loss of the ethyl or methyl groups. |

Part 4: Potential Applications in Drug Discovery

The 2-thioxoimidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] While 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one has not been extensively studied itself, its structural class is associated with significant therapeutic potential.

Areas for Investigation:

-

Antimicrobial Agents: Numerous derivatives have shown potent activity against various strains of bacteria and fungi.[1][9] The N-alkylation in the target molecule could enhance membrane permeability, making it a candidate for antimicrobial screening.

-

Anticancer Activity: The thiohydantoin core is present in compounds that exhibit cytotoxic effects against human cancer cell lines, such as hepatocellular and breast carcinoma.[2][10]

-

Anticonvulsant Properties: Modifications on the imidazolidine ring have led to compounds with anticonvulsant activity, highlighting its potential for neurological applications.[1]

The specific substitution pattern of a methyl group at N1 and an ethyl group at N3 provides a unique lipophilic and steric profile that warrants investigation. This molecule serves as an excellent candidate for inclusion in high-throughput screening libraries to explore its bioactivity across various therapeutic areas.

Caption: Logical pathway from core scaffold to potential drug development.

Conclusion

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is a distinct derivative of the pharmacologically significant 2-thiohydantoin family. This guide has detailed its fundamental molecular structure, proposed a reliable synthetic route grounded in established chemical principles, and provided a comprehensive framework for its analytical characterization. While its specific biological profile remains to be elucidated, the extensive activities of its parent scaffold strongly suggest its potential as a valuable compound for researchers in medicinal chemistry and drug discovery. Its straightforward synthesis and unique substitution pattern make it an attractive candidate for further investigation and development.

References

-

Synthesis, characterization and antimicrobial activity of some new 2-thioxoimidazolidin-4-one derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. Digital Repository of University of Babylon. [Link]

-

Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers’ Combinations. National Institutes of Health (NIH). [Link]

-

Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. [Link]

-

Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Oriental Journal of Chemistry. [Link]

-

Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science. [Link]

-

Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. ResearchGate. [Link]

-

Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Journal of Molecular Structure. [Link]

-

Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal. [Link]

-

Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. [Link]

-

Synthesis and investigation of mass spectra of 3-substituted-2-thioxo- imidazolidin-4-one derivatives. Indian Journal of Chemistry. [Link]

-

Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

-

4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. PubChem. [Link]

-

Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science. [Link]

-

4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. SIELC Technologies. [Link]

-

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. [Link]

-

4-Thiazolidinone, 3-ethyl-2-thioxo-. NIST WebBook. [Link]

-

Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Cheméo. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. chemrevlett.com [chemrevlett.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

A Spectroscopic Investigation of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic characteristics of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, a member of the thiohydantoin family of heterocyclic compounds. This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] A thorough understanding of their spectroscopic properties is fundamental for structural elucidation, purity assessment, and the advancement of structure-activity relationship (SAR) studies.

This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis. The causality behind spectral features is explained to offer field-proven insights for professionals in the field.

Molecular Structure and Key Features

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one possesses a five-membered imidazolidine ring with key functional groups that dictate its spectroscopic behavior: a thiocarbonyl (C=S) group, a carbonyl (C=O) group, and N-alkylation with ethyl and methyl groups. The molecular formula is C₆H₁₀N₂OS, and the molecular weight is 158.223 g/mol .[4]

Caption: Molecular structure of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The substitution of a carbonyl oxygen with sulfur at the C2 position in the thiohydantoin ring significantly influences the chemical shifts of nearby nuclei compared to their hydantoin counterparts.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is expected to exhibit distinct signals corresponding to the methyl and ethyl substituents, as well as the methylene protons of the imidazolidine ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Sweep Width: Approximately 16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N1-CH ₃ | 3.1 - 3.4 | Singlet | 3H | - |

| N3-CH ₂-CH₃ | 3.8 - 4.1 | Quartet | 2H | ~7 |

| N3-CH₂-CH ₃ | 1.2 - 1.4 | Triplet | 3H | ~7 |

| C5-CH ₂ | 4.0 - 4.3 | Singlet | 2H | - |

Interpretation:

-

The N1-methyl protons are expected to appear as a singlet in the range of 3.1-3.4 ppm.

-

The N3-ethyl group will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), a classic ethyl pattern. The methylene protons are deshielded by the adjacent nitrogen atom.

-

The C5-methylene protons are anticipated to be a singlet. In some related structures, these protons can exhibit diastereotopicity, leading to a more complex splitting pattern, but a singlet is the most probable outcome in this achiral molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton, with the thiocarbonyl carbon being a particularly diagnostic signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Sweep Width: Approximately 220-240 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =S (C2) | 180 - 190 |

| C =O (C4) | 165 - 175 |

| N1-C H₃ | 25 - 30 |

| N3-C H₂-CH₃ | 35 - 40 |

| N3-CH₂-C H₃ | 12 - 15 |

| C 5-CH₂ | 50 - 55 |

Interpretation:

-

The thiocarbonyl carbon (C2) is the most deshielded carbon, appearing at a significantly downfield shift (180-190 ppm), which is characteristic of C=S groups in thiohydantoins.[5]

-

The carbonyl carbon (C4) will resonate at a lower chemical shift compared to the thiocarbonyl, typically in the 165-175 ppm range.[5]

-

The carbons of the N-alkyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O (Amide) | 1700 - 1750 | Strong |

| C=S (Thiocarbonyl) | 1100 - 1250 | Medium-Strong |

| C-N | 1350 - 1450 | Medium |

Interpretation:

-

The most prominent peak will be the C=O stretch of the amide group, expected to be strong and sharp in the 1700-1750 cm⁻¹ region.[6]

-

The C-H stretching vibrations of the methyl and ethyl groups will appear just below 3000 cm⁻¹.

-

The C=S stretching vibration is typically weaker and can be found in the fingerprint region, often coupled with other vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or through a gas or liquid chromatograph.

-

Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range that includes the expected molecular ion.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 158 | [M]⁺• (Molecular Ion) |

| 143 | [M - CH₃]⁺ |

| 130 | [M - C₂H₄]⁺ |

| 129 | [M - C₂H₅]⁺ |

| 101 | [M - C₂H₅NCO]⁺ |

| 86 | [CH₃NCSCH₂]⁺ |

| 72 | [CH₃NCS]⁺• |

Interpretation: The molecular ion peak [M]⁺• should be observed at m/z 158. Common fragmentation pathways for thiohydantoins involve the loss of substituents and cleavage of the imidazolidine ring.

Caption: Proposed fragmentation pathway for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data serve as a valuable reference for researchers in the synthesis, purification, and characterization of this and related thiohydantoin derivatives. The detailed protocols and interpretations are designed to ensure scientific integrity and provide authoritative grounding for drug development professionals.

References

-

Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (2022). National Institutes of Health (NIH). [Link]

-

Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. (2025). Chemical Review and Letters. [Link]

-

Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Royal Society of Chemistry. [Link]

-

Synthesis and investigation of mass spectra of 3-substituted-2-thioxoimidazolidin-4-one derivatives. (2015). ResearchGate. [Link]

-

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one. PubChem. [Link]

-

Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II), and Ni(II) complexes. Polish Journal of Chemical Technology. [Link]

-

Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). (2018). ResearchGate. [Link]

-

Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2024). National Institutes of Health (NIH). [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Taylor & Francis Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. 3-ETHYL-1-METHYL-2-THIOXO-4-IMIDAZOLIDINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

The Emerging Research Landscape of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling a Scaffold of Therapeutic Promise

The 2-thioxoimidazolidin-4-one, or 2-thiohydantoin, core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development across various therapeutic areas[1]. This technical guide delves into the specific, yet largely unexplored, potential of a novel derivative, 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one . While direct research on this particular compound is nascent, this document will extrapolate from the rich pharmacology of its parent scaffold to propose a roadmap for its investigation. We will explore potential research applications, supported by established methodologies and insights into the structure-activity relationships that govern the therapeutic potential of this chemical class.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential applications of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one and a practical framework for its scientific exploration.

I. The 2-Thioxoimidazolidin-4-one Core: A Foundation of Diverse Bioactivity

The 2-thioxoimidazolidin-4-one ring system is a versatile pharmacophore, with substitutions at the N-1, C-3, and C-5 positions giving rise to a wide array of pharmacological effects. The existing body of literature robustly supports the potential of this scaffold in several key areas of drug discovery.

A Spectrum of Therapeutic Potential

Derivatives of the 2-thioxoimidazolidin-4-one core have been extensively studied and have shown significant promise in the following areas:

-

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7)[1][2]. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest[2].

-

Antimicrobial Properties: The scaffold has been a fertile ground for the discovery of novel antibacterial and antifungal agents[3][4]. These compounds can inhibit bacterial biofilm formation and exhibit bactericidal activity against clinically relevant pathogens like Staphylococcus aureus[3].

-

Anti-inflammatory Effects: Derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions[5].

-

Antiviral and Anticonvulsant Activities: The versatility of the 2-thioxoimidazolidin-4-one core extends to potential applications in neurology and virology, with some derivatives exhibiting anticonvulsant and antiviral properties[1].

The specific substitutions of an ethyl group at the N-3 position and a methyl group at the N-1 position in 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one present a unique opportunity to explore novel structure-activity relationships and potentially enhanced therapeutic profiles.

II. Potential Research Application 1: Oncology Drug Discovery

Based on the pronounced anticancer activity of the parent scaffold, a primary research avenue for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one lies in oncology. The ethyl and methyl substitutions may influence the compound's lipophilicity, cell permeability, and interaction with biological targets, potentially leading to enhanced efficacy and a favorable pharmacokinetic profile.

Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation

We hypothesize that 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one may exert its anticancer effects through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT pathway, which has been implicated in the activity of other derivatives[2].

Caption: Hypothesized anticancer mechanism of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.

Experimental Workflow: In Vitro Anticancer Screening

A systematic in vitro screening process is crucial to validate the anticancer potential of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.

Caption: In vitro workflow for evaluating anticancer potential.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-